Cas no 1343038-99-2 (4-chloro-1-(oxolan-3-yl)methyl-1H-pyrazol-3-amine)
4-chloro-1-(oxolan-3-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- AKOS013358084
- EN300-1106669
- 4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine
- 1343038-99-2
- 1H-Pyrazol-3-amine, 4-chloro-1-[(tetrahydro-3-furanyl)methyl]-
- 4-chloro-1-(oxolan-3-yl)methyl-1H-pyrazol-3-amine
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- Inchi: 1S/C8H12ClN3O/c9-7-4-12(11-8(7)10)3-6-1-2-13-5-6/h4,6H,1-3,5H2,(H2,10,11)
- InChI Key: OFKAAHYAWYSKRN-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NN(C=1)CC1COCC1
Computed Properties
- Exact Mass: 201.0668897g/mol
- Monoisotopic Mass: 201.0668897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- Density: 1.52±0.1 g/cm3(Predicted)
- Boiling Point: 357.0±22.0 °C(Predicted)
- pka: 2.00±0.10(Predicted)
4-chloro-1-(oxolan-3-yl)methyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106669-0.05g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-1106669-0.1g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
| Enamine | EN300-1106669-0.25g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
| Enamine | EN300-1106669-0.5g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
| Enamine | EN300-1106669-1.0g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 1g |
$1214.0 | 2023-06-10 | ||
| Enamine | EN300-1106669-2.5g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 95% | 2.5g |
$1791.0 | 2023-10-27 | |
| Enamine | EN300-1106669-5.0g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1106669-10.0g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1106669-1g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 95% | 1g |
$914.0 | 2023-10-27 | |
| Enamine | EN300-1106669-5g |
4-chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine |
1343038-99-2 | 95% | 5g |
$2650.0 | 2023-10-27 |
4-chloro-1-(oxolan-3-yl)methyl-1H-pyrazol-3-amine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 4-chloro-1-(oxolan-3-yl)methyl-1H-pyrazol-3-amine
4-Chloro-1-(Oxolan-3-Yl)Methyl-1H-Pyrazol-3-Amine: A Comprehensive Overview
The compound with CAS No. 1343038-99-2, known as 4-chloro-1-(oxolan-3-yl)methyl-1H-pyrazol-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a chloro substituent, and an oxolane (tetrahydrofuran) moiety. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.
Recent studies have highlighted the potential of 4-chloro-1-(oxolan-3-yl)methyl-1H-pyrazol-3-amine in drug discovery. Its pyrazole ring, a five-membered aromatic heterocycle, is known for its ability to interact with biological targets such as enzymes and receptors. The chloro group at the 4-position adds electron-withdrawing effects, which can enhance the molecule's reactivity and bioavailability. Furthermore, the oxolane ring introduces a cyclic ether structure, which can improve the compound's stability and solubility properties.
One of the most promising applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have explored the ability of 4-chloro-1-(oxolan-3-Yl)methylpyrazolo[1,5-a]pyrimidine derivatives to inhibit specific kinases, demonstrating potential therapeutic benefits.
In addition to its pharmacological applications, 4-chloro-pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their role in agrochemicals. The oxolane moiety in the molecule contributes to its stability under environmental conditions, making it suitable for use in pesticides and herbicides. Recent advancements in green chemistry have further emphasized the importance of such compounds in sustainable agricultural practices.
The synthesis of 4-chloro-pyrazolo[1,5-a]pyrimidine derivatives involves a series of well-established organic reactions. These include nucleophilic substitutions, cyclizations, and oxidations. The incorporation of the oxolane ring typically involves a Williamson ether synthesis or similar methods to ensure optimal yields and purity. Researchers have also explored alternative synthetic routes to enhance scalability and reduce production costs.
From an analytical standpoint, 4-chloro-pyrazolo[1,5-a]pyrimidine derivatives have been thoroughly characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These analyses provide critical insights into the compound's molecular structure and purity, ensuring its reliability for both research and industrial applications.
In conclusion, 4-chloro-pyrazolo[1,5-a]pyrimidine derivatives represent a significant advancement in organic chemistry with diverse applications across multiple industries. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in drug development, agrochemicals, and beyond.
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